molecular formula C13H20N4 B13304805 (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

Cat. No.: B13304805
M. Wt: 232.32 g/mol
InChI Key: PJJNLTPHDNPZOP-UHFFFAOYSA-N
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Description

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is a heterocyclic compound that features a triazolopyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a triazole and a pyridine ring in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine typically involves the formation of the triazolopyridine core followed by the introduction of the 2-methylbutyl and ethylamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring. Subsequent alkylation and amination steps introduce the 2-methylbutyl and ethylamine groups, respectively .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazolopyridine ring .

Scientific Research Applications

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is unique due to its specific combination of a triazole and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine

InChI

InChI=1S/C13H20N4/c1-4-10(2)9-14-11(3)13-16-15-12-7-5-6-8-17(12)13/h5-8,10-11,14H,4,9H2,1-3H3

InChI Key

PJJNLTPHDNPZOP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC(C)C1=NN=C2N1C=CC=C2

Origin of Product

United States

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